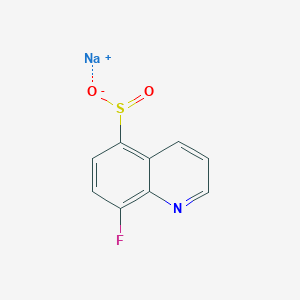![molecular formula C18H36N2O2 B13160843 tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160843.png)
tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its unique structure, which includes a piperidine ring, an ethyl group, and a tert-butyl carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
Starting Materials: Piperidine derivative, tert-butyl chloroformate, base (e.g., triethylamine).
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C), inert atmosphere (e.g., nitrogen or argon).
Procedure: The piperidine derivative is dissolved in the anhydrous solvent, and the base is added. The mixture is cooled, and tert-butyl chloroformate is added dropwise. The reaction mixture is stirred at low temperature for a specific period, followed by warming to room temperature and further stirring. The product is then isolated by standard workup procedures, such as extraction and purification by column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group, resulting in the formation of the corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under mild conditions, making it useful in peptide synthesis and other applications where temporary protection of functional groups is required.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with potential therapeutic benefits.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates. It is also used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate depends on its specific application. In general, the compound acts as a protecting group for amines, preventing unwanted reactions at the amine site during synthetic processes. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine group for further reactions.
Molecular Targets and Pathways: In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, depending on its structure and functional groups. The pathways involved would depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
Comparison: tert-Butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate is unique due to its specific structure, which includes an ethyl group and a piperidine ring. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research. Compared to similar compounds, it offers unique reactivity and selectivity, particularly in the context of protecting group chemistry and the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C18H36N2O2 |
|---|---|
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
tert-butyl N-(4-ethyl-2-piperidin-2-ylhexyl)carbamate |
InChI |
InChI=1S/C18H36N2O2/c1-6-14(7-2)12-15(16-10-8-9-11-19-16)13-20-17(21)22-18(3,4)5/h14-16,19H,6-13H2,1-5H3,(H,20,21) |
InChI-Schlüssel |
NSJUUQWJENVREV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CC(CNC(=O)OC(C)(C)C)C1CCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octahydro-1H-cyclopenta[C]pyridin-5-amine](/img/structure/B13160760.png)
![1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13160768.png)




![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13160798.png)





![({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene](/img/structure/B13160844.png)

